molecular formula C15H17NO2S2 B2530527 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine CAS No. 343372-78-1

4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine

Cat. No.: B2530527
CAS No.: 343372-78-1
M. Wt: 307.43
InChI Key: RYEOOWOHEQXBFJ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine is a complex organic compound with a unique structure that includes a pyridine ring substituted with methyl, methylsulfonyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving suitable precursors.

    Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Sulfonylation and Sulfanylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine
  • 4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)benzene

Uniqueness

4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine is a sulfur-containing heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

  • Chemical Name: this compound
  • Molecular Formula: C15H17NOS2
  • Molecular Weight: 307.43 g/mol
  • CAS Number: 343372-78-1

Synthesis

The synthesis of this compound typically involves multiple organic reactions, including:

  • Cyclocondensation : Combining acetylacetone and thiourea in acidic conditions to form an intermediate.
  • Methylation : Using dimethyl carbonate to introduce methyl groups.
  • Oxidation : Converting the mercapto group to a sulfonyl group using hydrogen peroxide and catalysts.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that related compounds possess minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 µg/mL against various bacterial strains .
  • Antifungal Activity : The same compounds demonstrated antifungal effects with MIC values between 7.8 and 5.8 µg/mL .

Anticancer Activity

The compound's structure suggests potential anticancer properties:

  • Cytotoxicity : In vitro studies have revealed that derivatives can inhibit the growth of cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Molecular dynamics simulations indicate that these compounds interact with proteins through hydrophobic contacts, critical for their anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure:

  • Substituents on the Pyridine Ring : The presence of methyl and sulfonyl groups enhances biological activity.
  • Phenyl Ring Modifications : Variations in the phenyl ring substituents significantly affect the compound's efficacy against microbial and cancer cells .

Case Studies

  • Anticancer Study : A study assessed the activity of a series of pyridine derivatives against A-431 cell lines, revealing that modifications to the sulfonamide group significantly improved cytotoxicity .
  • Antimicrobial Screening : Another investigation compared various pyridine derivatives against clinical pathogens, demonstrating that the compound exhibited potent antibacterial effects comparable to established antibiotics .

Properties

IUPAC Name

4,6-dimethyl-2-(4-methylphenyl)sulfanyl-3-methylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-10-5-7-13(8-6-10)19-15-14(20(4,17)18)11(2)9-12(3)16-15/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEOOWOHEQXBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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